molecular formula C5H9Cl2N3O B2782766 2-Aminomethyl-pyrimidin-4-ol dihydrochloride CAS No. 1955506-42-9

2-Aminomethyl-pyrimidin-4-ol dihydrochloride

Cat. No.: B2782766
CAS No.: 1955506-42-9
M. Wt: 198.05
InChI Key: DFORKZHGKMFLRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminomethyl-pyrimidin-4-ol dihydrochloride typically involves the reaction of 2-aminomethyl-pyrimidin-4-ol with hydrochloric acid. The reaction conditions often include controlled temperatures and specific pH levels to ensure the formation of the dihydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Aminomethyl-pyrimidin-4-ol dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidin-4-one derivatives, while reduction may produce more reduced forms of the compound .

Scientific Research Applications

2-Aminomethyl-pyrimidin-4-ol dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Aminomethyl-pyrimidin-4-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-Aminomethyl-pyrimidin-4-ol dihydrochloride is unique due to its specific structure and properties, which make it suitable for particular applications in research and industry. Its ability to undergo various chemical reactions and its potential biological activities distinguish it from other similar compounds .

Properties

IUPAC Name

2-(aminomethyl)-1H-pyrimidin-6-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O.2ClH/c6-3-4-7-2-1-5(9)8-4;;/h1-2H,3,6H2,(H,7,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFORKZHGKMFLRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(NC1=O)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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